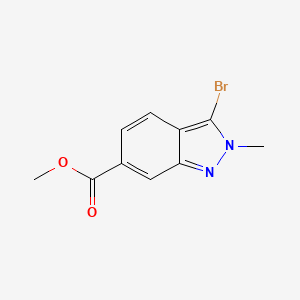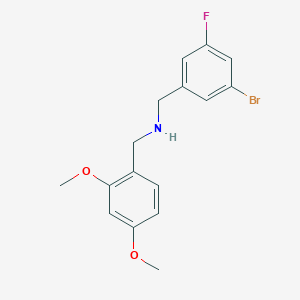
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Descripción general
Descripción
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin, commonly referred to as N-BFB-DM, is a synthetic compound used in a variety of scientific research applications. It is a highly reactive compound with a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Bromophenol derivatives have been synthesized and evaluated for their inhibitory properties against human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in critical physiological processes such as respiration and acid-base balance. Compounds similar to the one demonstrated carbonic anhydrase inhibitory capacities, indicating potential applications in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Metabolism and Elimination Studies
Another study focused on the metabolism of 25B-NBF, a compound with a structure akin to N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin, revealing extensive metabolism into numerous metabolites via processes such as hydroxylation and glucuronidation. This research is crucial for understanding the metabolic pathways and elimination properties of novel psychoactive substances, aiding in the development of abuse screening methods (Kim et al., 2019).
Propiedades
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO2/c1-20-15-4-3-12(16(8-15)21-2)10-19-9-11-5-13(17)7-14(18)6-11/h3-8,19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLABJPNPWSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)

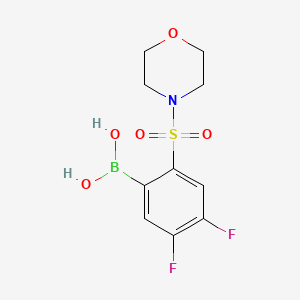
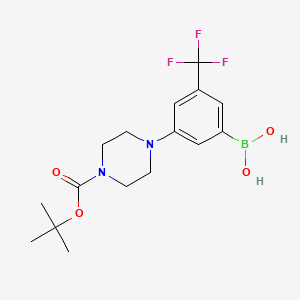
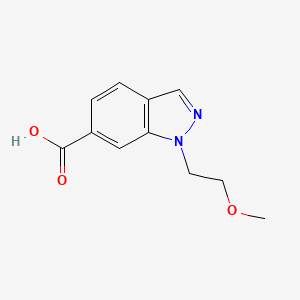
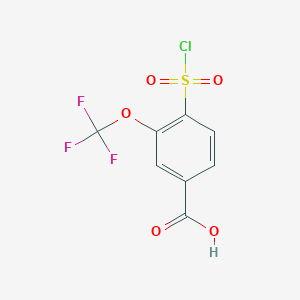
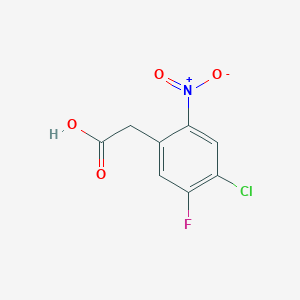
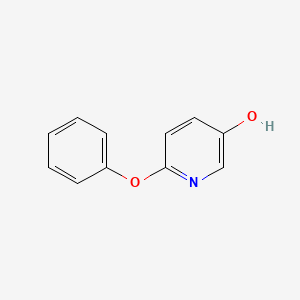
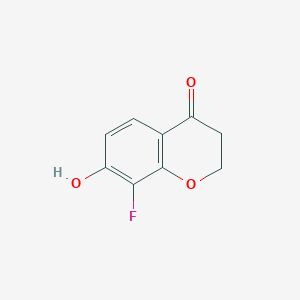
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

